Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
Overview
Description
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. It has a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol. This compound is characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a sulfonate group .
Preparation Methods
The synthesis of Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide involves several steps. One common method includes adjusting the pH of an ambient mixture to 1 using an aqueous 20% H2SO4 solution and stirring at ambient temperature for about 20 hours. The reaction solution’s pH is then adjusted to 14 with 5N NaOH, diluted with water, and extracted with ethyl acetate . Industrial production methods may vary, but they generally follow similar principles of pH adjustment and extraction.
Chemical Reactions Analysis
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions could produce different thiazolidine compounds .
Scientific Research Applications
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsAdditionally, it is used in the industry for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group plays a crucial role in its reactivity, allowing it to form stable complexes with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide can be compared with other thiazolidine derivatives. Similar compounds include thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid. While these compounds share a common thiazolidine ring, this compound is unique due to its additional sulfonate group and specific ring structure.
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydrooxathiazolo[3,4-a]pyridine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIFLMZUOOUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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